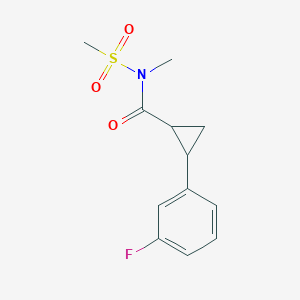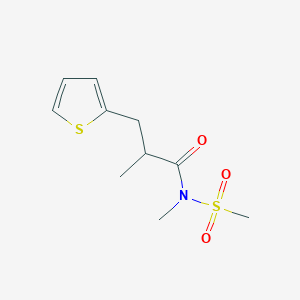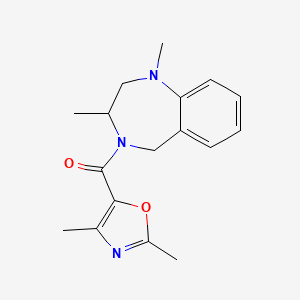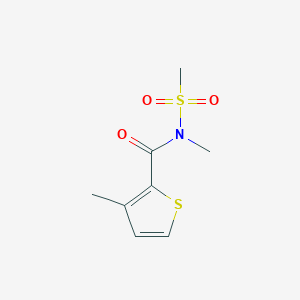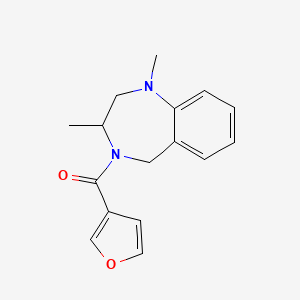
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1,3-thiazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1,3-thiazol-4-yl)methanone, also known as DMDBTM, is a chemical compound that belongs to the benzodiazepine family. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. DMDBTM has been shown to have a unique mechanism of action, which makes it a promising candidate for the development of new drugs and therapies.
作用機序
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1,3-thiazol-4-yl)methanone acts on the GABA-A receptor, which is the most important inhibitory neurotransmitter receptor in the brain. It binds to a specific site on the receptor, which increases the affinity of the receptor for GABA. This results in an increase in the inhibitory tone of the brain, which leads to the anxiolytic, anticonvulsant, and sedative effects of (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1,3-thiazol-4-yl)methanone.
Biochemical and physiological effects:
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1,3-thiazol-4-yl)methanone has been shown to have a number of biochemical and physiological effects, including the modulation of GABA-A receptor activity, the inhibition of glutamate release, and the regulation of calcium ion channels. These effects are thought to be responsible for the anxiolytic, anticonvulsant, and sedative properties of (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1,3-thiazol-4-yl)methanone.
実験室実験の利点と制限
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1,3-thiazol-4-yl)methanone has several advantages for lab experiments, including its high potency, its selectivity for the GABA-A receptor, and its unique mechanism of action. However, it also has some limitations, including its potential for abuse and its potential for side effects.
将来の方向性
There are several future directions for the study of (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1,3-thiazol-4-yl)methanone, including the development of new drugs and therapies based on its unique mechanism of action, the investigation of its potential for the treatment of various neurological disorders, and the exploration of its potential for use in other areas of scientific research. Additionally, further studies are needed to fully understand the biochemical and physiological effects of (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1,3-thiazol-4-yl)methanone, and to determine its potential for use in clinical settings.
合成法
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1,3-thiazol-4-yl)methanone can be synthesized using a variety of methods, including the reaction of 2-aminobenzophenone with thioamides, and the reaction of 2-aminobenzophenone with thioesters. These methods have been optimized to produce high yields of (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1,3-thiazol-4-yl)methanone with high purity.
科学的研究の応用
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1,3-thiazol-4-yl)methanone has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic, anticonvulsant, and sedative properties, which make it a promising candidate for the development of new drugs and therapies for various neurological disorders.
特性
IUPAC Name |
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-11-7-17(2)14-6-4-3-5-12(14)8-18(11)15(19)13-9-20-10-16-13/h3-6,9-11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJLLVPENCBOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2CN1C(=O)C3=CSC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dimethyl-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583623.png)
![8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7583638.png)


